Kuraridin

Content Navigation

Researchers studying tyrosinase inhibition or chalcone-to-flavanone metabolism require a reference standard with verified nanomolar potency and structural fidelity. Kuraridin (CAS 34981-25-4) addresses these gaps:

- Tyrosinase diphenolase IC50 in nanomolar range, significantly outperforming kojic acid.

- In vivo cyclization to kurarinone enables accurate ADME modeling of chalcone-flavanone biotransformation.

- Also inhibits aldose reductase (IC50 comparable to epalrestat) for diabetic complication screening.

≥98% purity with analytical characterization for reproducible assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

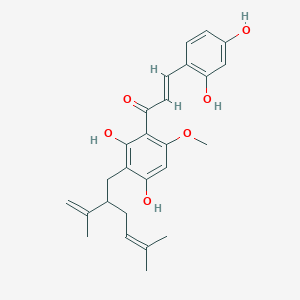

Kuraridin (CAS 34981-25-4) is a highly bioactive prenylated chalcone isolated primarily from Sophora flavescens. Characterized by an open-chain structure with C8 lavandulyl and C5 methoxyl moieties, it serves as a high-value reference standard and lead compound in pharmacological and cosmeceutical research. Its primary procurement value lies in its exceptional potency as an enzyme inhibitor—particularly against tyrosinase and aldose reductase—where it frequently outperforms commercial benchmarks and generic flavonoid standards [1]. Furthermore, kuraridin possesses unique pharmacokinetic properties, acting as a metabolic precursor that undergoes in vivo cyclization, making it indispensable for accurate absorption, distribution, metabolism, and excretion (ADME) modeling [2].

Research Fit

References

- [2] Jung, H. A., et al. 'Inhibitory activities of prenylated flavonoids from Sophora flavescens against aldose reductase and generation of advanced glycation endproducts.' Journal of Pharmacy and Pharmacology, 2008.

- [3] Yang, L., et al. 'Use of an UHPLC-MS/MS Method for Determination of Kuraridin and Characterization of Its Metabolites in Rat Plasma after Oral Administration.' Molecules, 2018.

Substituting kuraridin with generic prenylated flavanones (such as kurarinone) or standard industry inhibitors (like kojic acid or quercetin) fundamentally alters assay outcomes and metabolic profiling [1]. Kuraridin's open-chain chalcone configuration provides superior spatial binding in specific enzyme pockets compared to its cyclized flavanone analogs. For instance, in tyrosinase assays, kuraridin exhibits nanomolar potency, whereas its cyclized counterparts often show negligible activity[2]. Furthermore, in pharmacokinetic models, kuraridin acts as a prodrug that cyclizes into kurarinone in vivo; directly procuring and administering kurarinone bypasses this critical biotransformation pathway, invalidating downstream absorption and metabolite generation studies [3].

Substitution Risk

References

- [1] Kim, J. H., et al. 'Glycosidase inhibitory flavonoids from Sophora flavescens.' Biological and Pharmaceutical Bulletin, 2006.

- [2] Lee, S., et al. 'Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways.' International Journal of Molecular Sciences, 2024.

- [3] Yang, L., et al. 'Use of an UHPLC-MS/MS Method for Determination of Kuraridin and Characterization of Its Metabolites in Rat Plasma after Oral Administration.' Molecules, 2018.

Anti-Melanogenic Potency via Diphenolase Inhibition

In comparative tyrosinase assays using an L-DOPA substrate, kuraridin demonstrates extraordinary diphenolase inhibitory activity, significantly outperforming both industry standards and structural analogs[1]. While the generic benchmark kojic acid requires concentrations above 20 μM to achieve 50% inhibition, kuraridin achieves this at a nanomolar concentration. Furthermore, its cyclized flavanone analog, kurarinol, shows negligible activity in the same assay, proving that the open-chain chalcone structure is critical for target binding.

| Evidence Dimension | Tyrosinase diphenolase inhibition (IC50) |

| Target Compound Data | 0.04 μM |

| Comparator Or Baseline | Kojic acid (>20 μM) and Kurarinol (>100 μM) |

| Quantified Difference | >500-fold more potent than kojic acid; >2500-fold more potent than kurarinol |

| Conditions | L-DOPA substrate assay |

Justifies the procurement of kuraridin over standard benchmarks for high-end cosmetic depigmenting formulations and as a highly sensitive positive control.

Epalrestat-Equivalent Aldose Reductase Inhibition

For drug discovery targeting diabetic complications, kuraridin serves as a highly potent aldose reductase inhibitor. When tested against human recombinant aldose reductase (HRAR), kuraridin significantly outperformed generic flavonoid standards like quercetin [1]. Notably, its inhibitory potency matches that of the commercial drug epalrestat, making it an ideal reference standard for advanced glycation end-product (AGE) suppression workflows.

| Evidence Dimension | Human Recombinant Aldose Reductase (HRAR) inhibition (IC50) |

| Target Compound Data | 0.27 μM |

| Comparator Or Baseline | Quercetin (2.54 μM) and Epalrestat (0.28 μM) |

| Quantified Difference | 9.4-fold more potent than quercetin; equivalent potency to epalrestat |

| Conditions | HRAR in vitro assay |

Establishes kuraridin as a top-tier candidate and reference material for diabetic complication drug discovery, outperforming generic flavonoid benchmarks.

Beta-Glucosidase Inhibitory Scaffolding

Kuraridin provides a unique structural scaffold for glycosidase inhibition. Unlike its cyclized flavanone counterparts (such as kushenol A), which selectively inhibit alpha-glucosidase but fail against beta-glucosidase, kuraridin is the first reported chalcone to display quantifiable beta-glucosidase inhibition[1]. This activity is driven by the spatial orientation of the 8-lavandulyl group on the open-chain B-ring.

| Evidence Dimension | Beta-glucosidase inhibition (IC50) |

| Target Compound Data | 57 μM |

| Comparator Or Baseline | Cyclized flavanones (e.g., kushenol A) (No significant beta-glucosidase inhibition) |

| Quantified Difference | Provides active beta-glucosidase inhibition where structural analogs are completely inactive |

| Conditions | In vitro beta-glucosidase enzymatic assay |

Essential for researchers targeting beta-glucosidase, where typical cyclic flavonoids fail to provide the necessary binding affinity.

In Vivo Biotransformation and Precursor Suitability

In pharmacokinetic and ADME workflows, kuraridin acts as a critical metabolic precursor. UHPLC-QExactive MS analysis of rat plasma post-oral administration reveals that kuraridin undergoes in vivo cyclization to form kurarinone (Metabolite M19), alongside a unique multi-metabolite profile (M5–M14)[1]. Procuring and dosing kurarinone directly bypasses this biotransformation cascade, resulting in an incomplete metabolic picture.

| Evidence Dimension | In vivo biotransformation profile |

| Target Compound Data | Generates full chalcone-to-flavanone cascade (M5-M14 + M19/kurarinone) |

| Comparator Or Baseline | Direct administration of Kurarinone |

| Quantified Difference | Captures upstream chalcone-specific metabolites missed by direct flavanone dosing |

| Conditions | UHPLC-MS/MS analysis of rat plasma after oral administration |

Critical for ADME/Tox procurement; researchers must use kuraridin to accurately model the physiological processing and prodrug behavior of Sophora-derived compounds.

Cosmeceutical Lead Optimization & Reference Standards

Due to its nanomolar potency against tyrosinase diphenolase activity—vastly outperforming kojic acid—kuraridin is the optimal reference standard for developing high-end skin-whitening and hyperpigmentation treatments [1].

Diabetic Neuropathy & AGE Inhibitor Screening

With an HRAR inhibitory potency matching the commercial drug epalrestat, kuraridin is highly suited for screening assays targeting advanced glycation end-products (AGEs) and aldose reductase pathways in diabetic complication research [2].

Pharmacokinetic & Prodrug Modeling

Kuraridin is essential for UHPLC-MS/MS ADME studies where its in vivo cyclization to kurarinone serves as a necessary model for chalcone-to-flavanone biotransformation, capturing the full metabolic cascade [3].

Beta-Glycosidase Inhibitor Scaffolding

As the first reported chalcone to inhibit beta-glucosidase, kuraridin provides a unique open-chain template for synthesizing novel inhibitors, a space where traditional cyclic flavonoids are structurally ineffective [4].

Application Fit Matrix

References

- [1] Lee, S., et al. 'Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways.' International Journal of Molecular Sciences, 2024.

- [2] Jung, H. A., et al. 'Inhibitory activities of prenylated flavonoids from Sophora flavescens against aldose reductase and generation of advanced glycation endproducts.' Journal of Pharmacy and Pharmacology, 2008.

- [3] Yang, L., et al. 'Use of an UHPLC-MS/MS Method for Determination of Kuraridin and Characterization of Its Metabolites in Rat Plasma after Oral Administration.' Molecules, 2018.

- [4] Kim, J. H., et al. 'Glycosidase inhibitory flavonoids from Sophora flavescens.' Biological and Pharmaceutical Bulletin, 2006.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Explore Compound Types

O4Si-4